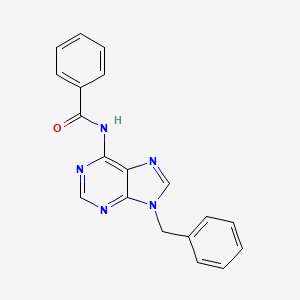
N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]-: is a chemical compound with a complex structure that includes a benzamide group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- typically involves the reaction of benzamide with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme activity or protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Benzamide: A simpler compound with a benzamide group, used in various chemical and pharmaceutical applications.
Purine Derivatives: Compounds containing a purine moiety, which are important in biochemistry and medicine.
Uniqueness: BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is unique due to its combination of a benzamide group and a purine derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
2770-74-3 |
|---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(9-benzylpurin-6-yl)benzamide |
InChI |
InChI=1S/C19H15N5O/c25-19(15-9-5-2-6-10-15)23-17-16-18(21-12-20-17)24(13-22-16)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,20,21,23,25) |
InChI Key |
DIVBNLJUYMFQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



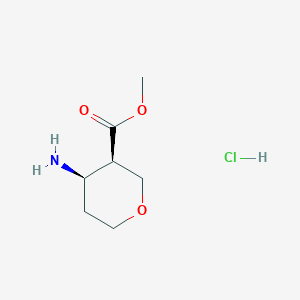
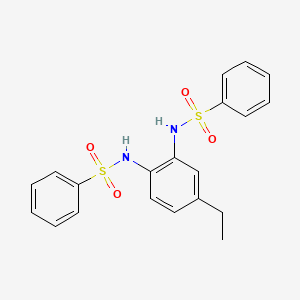

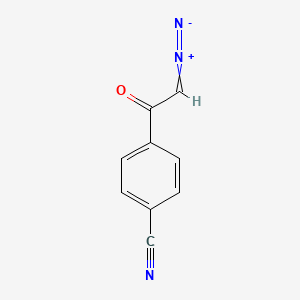
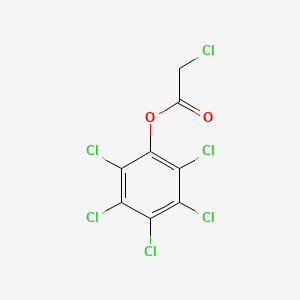
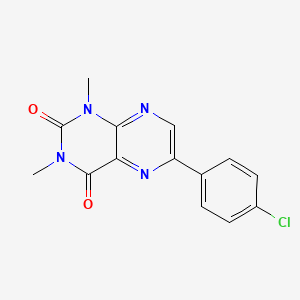
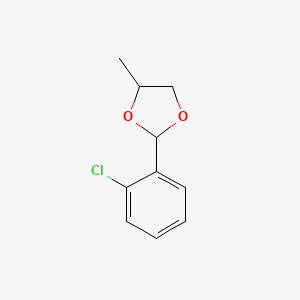
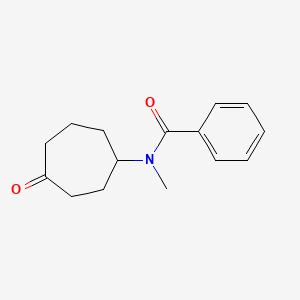


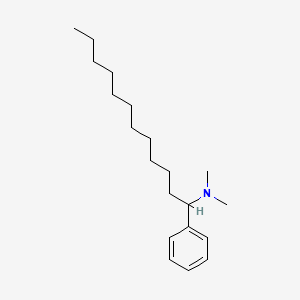
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
